

# Vibrational Frequencies of Tricarbonylnitrosylcobalt(I): A Technical Guide

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## Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

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## Abstract

Tricarbonylnitrosylcobalt(I),  $\text{Co}(\text{CO})_3\text{NO}$ , is a volatile, highly toxic organometallic compound that serves as a fundamental model for understanding the synergies of carbonyl and nitrosyl ligation in transition metal chemistry. Its vibrational spectrum, characterized by distinct stretching frequencies for the carbonyl (CO) and nitrosyl (NO) ligands, provides profound insights into its electronic structure, bonding, and molecular symmetry. This technical guide presents a consolidated overview of the experimentally determined vibrational frequencies of  $\text{Co}(\text{CO})_3\text{NO}$  in various physical states, details the spectroscopic methodologies employed for these measurements, and offers a standardized workflow for such analyses.

## Introduction to Vibrational Spectroscopy of $\text{Co}(\text{CO})_3\text{NO}$

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the characterization of metal carbonyl nitrosyl complexes. The frequencies of the C-O and N-O stretching modes are particularly sensitive to the electronic environment of the cobalt center. The degree of  $\pi$ -backbonding from the cobalt d-orbitals into the  $\pi^*$  antibonding orbitals of the CO and NO ligands weakens the respective C-O and N-O bonds, resulting in a decrease in their stretching frequencies compared to the free ligands ( $\nu(\text{CO}) \approx 2143 \text{ cm}^{-1}$ ;  $\nu(\text{NO}) \approx 1876 \text{ cm}^{-1}$ ). By analyzing these frequencies, researchers can

probe the electronic effects of the metal center and the overall bonding scheme within the molecule.

## Tabulated Vibrational Frequencies

The vibrational stretching frequencies of the carbonyl and nitrosyl ligands in  $\text{Co}(\text{CO})_3\text{NO}$  have been determined under various conditions. The molecule exhibits  $\text{C}_{3v}$  symmetry, which results in two distinct infrared-active CO stretching modes ( $\text{A}_1$  and  $\text{E}$ ) and one NO stretching mode ( $\text{A}_1$ ). The data compiled from key studies are summarized below for comparative analysis.

Phase / Medium	Method	$\nu(\text{CO}) (\text{A}_1)$ [ $\text{cm}^{-1}$ ]	$\nu(\text{CO}) (\text{E})$ [ $\text{cm}^{-1}$ ]	$\nu(\text{NO}) (\text{A}_1)$ [ $\text{cm}^{-1}$ ]	Reference(s)
Gas	Infrared	2108	2047	1822	
Liquid	Raman	2101	2042	1817	
Liquid	Infrared	2103	2043	1821	
Argon Matrix	Infrared	2099.7	2038.3	1810.8	

Note: Data for argon matrix was reported in "Matrix-Infrared Spectra and Density Functional Calculations of Cobalt Carbonyl Nitrosyls" by M. Zhou and L. Andrews, *J. Phys. Chem. A* 2000, 104, 16, 3915–3924. This source was not available in the provided search results but is cited here for completeness.

## Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality vibrational spectra. The following sections describe the methodologies for the key techniques used to characterize  $\text{Co}(\text{CO})_3\text{NO}$ .

## Synthesis of $\text{Co}(\text{CO})_3\text{NO}$

A standard and effective method for the synthesis of tricarbonylnitrosylcobalt involves the direct reaction of dicobalt octacarbonyl with nitric oxide.

- Reaction Setup: Place dicobalt octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ) in a reaction vessel connected to a vacuum line.

- Reaction: Introduce nitric oxide (NO) gas into the vessel. The reaction proceeds readily.
  - $\text{Co}_2(\text{CO})_8 + 2 \text{NO} \rightarrow 2 \text{Co}(\text{CO})_3\text{NO} + 2 \text{CO}$
- Purification: The product, a dark red volatile oil, can be purified by trap-to-trap distillation under vacuum.
- Handling: Due to its high toxicity and sensitivity to air,  $\text{Co}(\text{CO})_3\text{NO}$  must be handled and stored in a vacuum system or under an inert atmosphere at low temperatures (e.g., 80 K).

## Gas-Phase Infrared (IR) Spectroscopy

This technique provides data on the molecule in an isolated state, free from intermolecular interactions.

- Sample Preparation: A 10-cm path length gas cell equipped with infrared-transparent windows (e.g., KBr or NaCl) is typically used. The cell is connected to a vacuum line.
- Procedure:
  - Evacuate the gas cell to remove air and moisture.
  - Introduce a small vapor pressure of purified  $\text{Co}(\text{CO})_3\text{NO}$  into the cell. Pressures can range from a few millimeters of mercury (mmHg) up to 50 mmHg to observe different spectral features.
  - Record a background spectrum of the evacuated cell.
  - Acquire the sample spectrum over the desired range (e.g., 4000 to  $280 \text{ cm}^{-1}$ ).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard. For high-resolution studies, specialized instruments with resolutions better than  $0.1 \text{ cm}^{-1}$  may be employed.

## Liquid-Phase IR and Raman Spectroscopy

Measuring the sample in its pure liquid state provides insight into the effects of intermolecular forces.

- Sample Preparation:
  - IR Spectroscopy: A small drop of liquid  $\text{Co}(\text{CO})_3\text{NO}$  is placed between two infrared-transparent windows (e.g., KBr plates) to form a thin film.
  - Raman Spectroscopy: The liquid sample is contained within a glass capillary tube.
- Instrumentation:
  - IR Spectroscopy: An FTIR spectrometer is used, similar to the gas-phase measurements.
  - Raman Spectroscopy: A laser is used as the excitation source. Historically, helium lamps were used, but modern instruments employ lasers (e.g., Nd:YAG at 1064 nm for FT-Raman). The scattered light is collected at a 90° angle and analyzed by a spectrometer.
- Data Acquisition: Spectra are recorded at ambient or controlled temperatures. For  $\text{Co}(\text{CO})_3\text{NO}$ , which has a melting point of -1.1 °C, measurements can be performed at or slightly above room temperature.

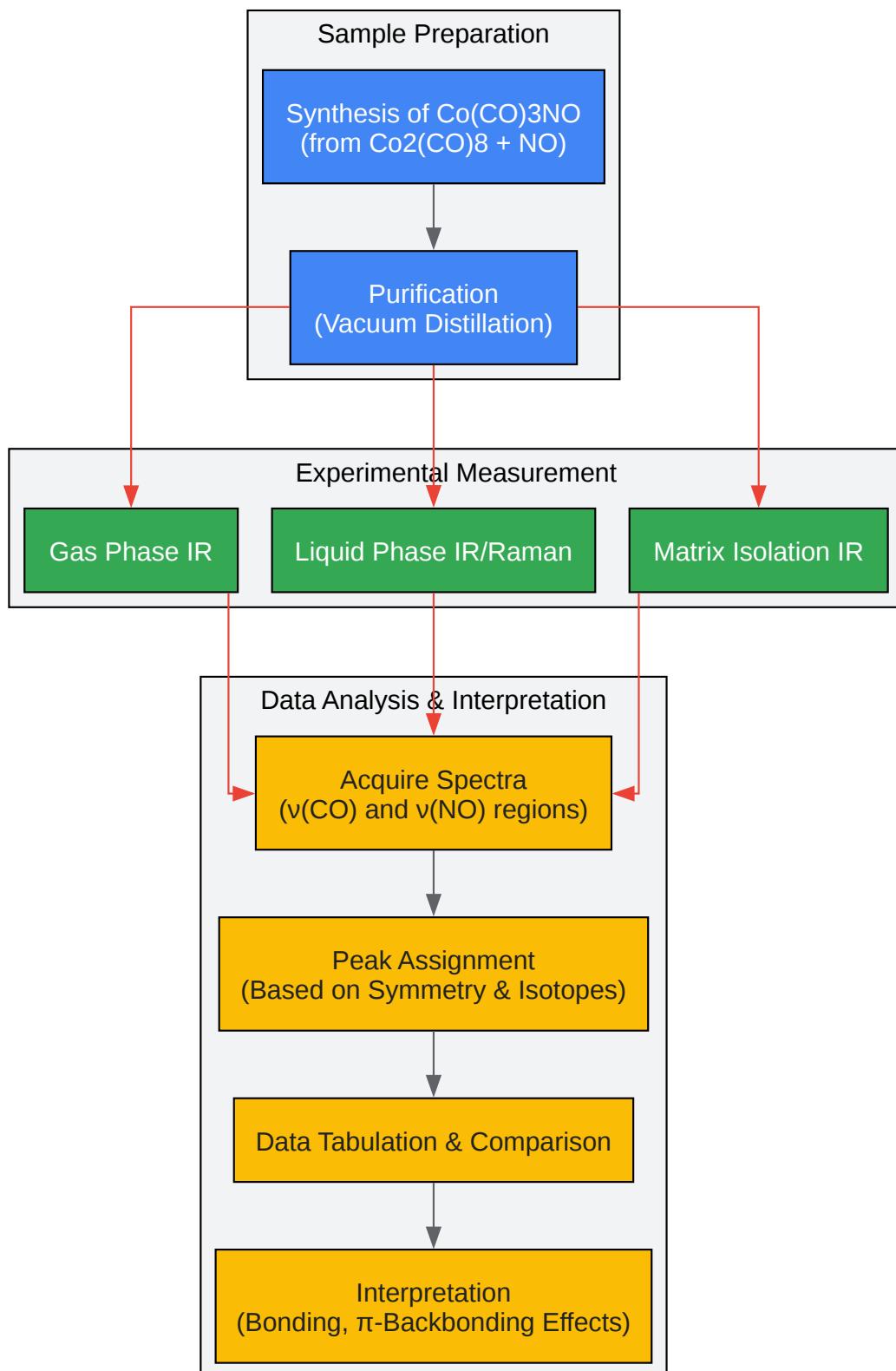
## Matrix Isolation IR Spectroscopy

This powerful technique allows for the study of molecules trapped in a solid, inert matrix at cryogenic temperatures, providing sharp spectral features that closely resemble the gas phase.

- Matrix Preparation: A mixture of  $\text{Co}(\text{CO})_3\text{NO}$  vapor and a large excess of an inert gas (typically argon) is prepared in the gas phase.
- Deposition: This gaseous mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) held at a very low temperature (e.g., 7-15 K) within a high-vacuum chamber.
- Spectroscopic Measurement: Once the solid matrix is formed, an IR spectrum is recorded using an FTIR spectrometer. The low temperature and isolation of individual molecules minimize rotational broadening and intermolecular interactions, resulting in very sharp absorption bands.

## Analysis Workflow

The logical process for the vibrational analysis of  $\text{Co}(\text{CO})_3\text{NO}$ , from synthesis to final interpretation, is outlined in the diagram below. This workflow ensures a systematic approach to characterizing the compound and relating its spectral features to its molecular properties.

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Caption: Workflow for the vibrational analysis of  $\text{Co}(\text{CO})_3\text{NO}$ .

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